molecular formula C9H9N3O2 B3033369 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol CAS No. 1018613-19-8

3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol

Cat. No.: B3033369
CAS No.: 1018613-19-8
M. Wt: 191.19 g/mol
InChI Key: UCQJZVZDPXKPFJ-UHFFFAOYSA-N
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Description

3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol is an organic compound with the molecular formula C 9 H 9 N 3 O 2 and a molecular weight of 191.19 g/mol [ ]. It is identified under the CAS Registry Number 1018613-19-8 [ ]. This molecule is built around the 1,2,4-oxadiazole heterocycle, a recognized bioisostere for amides and esters known for its enhanced metabolic stability and a broad spectrum of potential biological activities [ ]. The structure features both an aminomethyl substituent and a phenolic hydroxyl group, which may contribute to its physicochemical properties and interaction with biological targets. Research Applications and Value: As a member of the 1,2,4-oxadiazole family, this compound is of significant interest in medicinal chemistry and drug discovery. Recent scientific investigations into similar 3,5-disubstituted-1,2,4-oxadiazole derivatives have demonstrated potent in vitro antibacterial activity against pathogens such as Escherichia coli and Bacillus subtilis , as well as notable antioxidant capabilities in radical scavenging assays [ ]. The 1,2,4-oxadiazole scaffold is also extensively researched for other pharmacological applications, including anti-inflammatory, anticancer, and antidepressant activities [ ]. Researchers value this scaffold for its versatility and potential to yield new lead compounds for various therapeutic areas. Product Information: This product is supplied with a minimum purity of 95.00% and is available in various package sizes, from 1 kg to 1 MT [ ]. It is offered exclusively for research purposes. Intended Use and Disclaimer: this compound is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. This product may be subject to patent restrictions, and buyers are responsible for determining whether their use requires a license from the patent holder [ ].

Properties

IUPAC Name

3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c10-5-8-11-9(12-14-8)6-2-1-3-7(13)4-6/h1-4,13H,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQJZVZDPXKPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NOC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol typically involves the formation of the oxadiazole ring followed by the introduction of the aminomethyl group. One common method is the cyclization of O-acylamidoximes, which can be prepared from amidoximes and carboxylic acids or their derivatives. This cyclization is often carried out in the presence of organic bases such as carbonyldiimidazole (CDI) or inorganic bases in aprotic solvents like dimethyl sulfoxide (DMSO) .

Industrial Production Methods

For industrial-scale production, the synthesis may involve a one-pot method where amidoximes are directly reacted with carboxyl derivatives or aldehydes in the presence of inorganic bases. This method is advantageous due to its high efficiency, mild reaction conditions, and the ability to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aminomethyl moiety .

Scientific Research Applications

Chemistry

3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows researchers to explore new chemical pathways and develop novel compounds with desired properties.

Biology

This compound has been investigated for its potential bioactive properties:

  • Antimicrobial Activity : Studies have shown that derivatives of oxadiazole compounds exhibit significant antimicrobial effects against various pathogens.
  • Anticancer Properties : Preliminary research indicates that it may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Medicine

Due to its structural characteristics, this compound is being explored as a potential drug candidate. Its interactions with biological targets suggest possibilities for therapeutic applications in treating infections and cancer .

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation. For instance:

  • A study on breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability compared to controls.
Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)20Cell cycle arrest at G2/M phase

Antimicrobial Studies

Another area of research focuses on its antimicrobial properties:

  • In vitro studies have shown that the compound exhibits activity against both Gram-positive and Gram-negative bacteria.
Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Mechanism of Action

The mechanism of action of 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol, enabling comparative analysis of their properties:

Structural Analogues and Derivatives

Compound 1 : 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline
  • Molecular Formula : C₉H₆F₃N₃O
  • Molecular Weight : 229.16 g/mol
  • Key Features: Replaces the aminomethyl group with a trifluoromethyl group and substitutes phenol with aniline. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the aniline group alters electronic properties .
Compound 2 : 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid
  • Molecular Formula : C₁₅H₉FN₂O₃
  • Molecular Weight : 284.24 g/mol
  • Key Features: Incorporates a fluorophenyl substituent on the oxadiazole and replaces phenol with a carboxylic acid.
Compound 3 : 4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-1-ethylpyridin-2(1H)-one
  • Molecular Formula : C₁₀H₁₂N₄O₂
  • Molecular Weight : 220.23 g/mol
  • Key Features: Replaces phenol with a pyridinone ring and introduces an ethyl group. The pyridinone enhances water solubility compared to phenol .
Compound 4 : 5-{3-[2,6-Dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}isoxazole-3-carboxylic Acid
  • Molecular Formula: Not explicitly stated, but derived from a related series with methyl and isoxazole substituents.
  • Key Features : Features a methyl-substituted oxadiazole and a carboxylic acid-terminated side chain. The methyl group reduces polarity, while the carboxylic acid enhances ionic interactions .

Comparative Data Table

Property This compound Compound 1 Compound 2 Compound 3 Compound 4
Molecular Weight ~235.2 g/mol (estimated) 229.16 284.24 220.23 ~350–400 (estimated)
Key Functional Groups Phenol, aminomethyl, oxadiazole Aniline, trifluoromethyl, oxadiazole Benzoic acid, fluorophenyl, oxadiazole Pyridinone, aminomethyl, oxadiazole Carboxylic acid, methyl, isoxazole
Solubility Moderate (polar groups) Low (CF₃) High (COOH) High (pyridinone) Moderate (COOH)
Lipophilicity (LogP) ~1.5–2.0 (estimated) ~2.5–3.0 ~1.0–1.5 ~0.5–1.0 ~2.0–2.5
Pharmacological Target Enzymes/receptors with polar-hydrophobic pockets Kinases, GPCRs Proteases, oxidases Kinases, ion channels Antiviral targets

Key Structural and Functional Differences

  • Aminomethyl vs. Trifluoromethyl: The aminomethyl group in the target compound enhances polarity and hydrogen-bonding capacity, whereas trifluoromethyl in Compound 1 increases metabolic stability and lipophilicity .
  • Phenol vs.
  • Carboxylic Acid vs. Aniline : Carboxylic acid groups (Compound 2) enable stronger ionic interactions but may limit membrane permeability .

Biological Activity

3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol is a synthetic compound that belongs to the oxadiazole class of heterocyclic compounds. Its unique structure and functional groups endow it with significant biological activities, making it a candidate for various therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications in medicine.

Chemical Structure and Synthesis

The compound features an oxadiazole ring, which is known for its diverse biological activities. The synthesis typically involves the formation of the oxadiazole ring followed by the introduction of the aminomethyl group. Common methods include:

  • Cyclization of O-acylamidoximes : This method allows for the formation of the oxadiazole ring in the presence of organic bases in aprotic solvents like DMSO.
  • One-pot reactions : Amidoximes can be reacted directly with carboxyl derivatives or aldehydes under mild conditions to produce the compound efficiently.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The oxadiazole ring may interact with enzymes and receptors, modulating their activity. The aminomethyl group enhances binding affinity through hydrogen bonding and electrostatic interactions with biological molecules.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that this compound could serve as a potential lead for developing new antibacterial agents .

Anticancer Properties

The compound has demonstrated significant anticancer activity in several studies. For instance, bioassays revealed substantial antitumor effects against cancer cell lines such as HepG2 (liver cancer) and SGC-7901 (gastric cancer). The structure-activity relationship (SAR) analysis indicates that modifications in the phenolic and oxadiazole components can enhance cytotoxicity .

Cell LineIC50 (µg/mL)Reference
HepG210.5
SGC-790112.0
A431 (skin cancer)8.0

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, preliminary studies suggest that this compound may possess anti-inflammatory properties. These effects are likely mediated through inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various derivatives of oxadiazoles, including this compound. Results indicated promising activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 6 to 12 µg/mL .
  • Antitumor Activity : Another research project focused on the synthesis and biological evaluation of related oxadiazole compounds showed that derivatives similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The study emphasized the importance of the oxadiazole moiety in enhancing anticancer activity .

Q & A

Basic: What synthetic strategies are recommended for preparing 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol?

Answer:
A common approach involves sequential functionalization of the 1,2,4-oxadiazole ring. First, synthesize the 3-(3-hydroxyphenyl)-1,2,4-oxadiazole scaffold via cyclization of an amidoxime intermediate with a substituted benzaldehyde derivative under acidic conditions. The aminomethyl group can then be introduced via nucleophilic substitution of a chloromethyl precursor (e.g., 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]phenol) with ammonia or a protected amine, followed by deprotection if necessary . Optimize reaction conditions (e.g., solvent, temperature) using TLC or HPLC to monitor progress.

Basic: What spectroscopic and crystallographic methods are critical for structural characterization?

Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the aminomethyl group (e.g., δ ~3.8 ppm for -CH2_2-NH2_2) and phenol proton (δ ~9–10 ppm).
  • X-ray Crystallography: Employ SHELX software for structure refinement. For example, SHELXL is widely used to resolve bond angles and torsional parameters in heterocyclic systems, ensuring accurate 3D structural determination .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C9 _9H8 _8N4 _4O2_2: calculated 204.0647).

Advanced: How can researchers address contradictions in biological activity data across studies?

Answer:
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration gradients) or structural impurities. To mitigate:

  • Reproducibility Checks: Replicate assays with standardized protocols (e.g., DPPH for antioxidant activity ).
  • Structural Analog Comparison: Compare results with analogs like 4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid to identify substituent-dependent trends .
  • Metabolite Screening: Use LC-MS to rule out degradation products interfering with activity measurements .

Advanced: What computational methods predict the reactivity and binding affinity of this compound?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the oxadiazole ring’s electron-deficient nature may enhance interactions with biological targets .
  • Molecular Docking: Use AutoDock Vina to model interactions with enzymes like cyclooxygenase-2 (COX-2), leveraging structural data from related oxadiazole inhibitors .
  • MD Simulations: Evaluate stability in solvent environments (e.g., water, DMSO) to predict bioavailability .

Basic: Which in vitro assays are suitable for evaluating biological activity?

Answer:

  • Antioxidant Activity: DPPH radical scavenging assay (IC50 _{50} determination) .
  • Anti-inflammatory Potential: COX-2 inhibition assay using a colorimetric kit.
  • Antimicrobial Screening: Broth microdilution against Gram-positive/negative strains.
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can tautomerism or isomerism in the oxadiazole ring affect structural analysis?

Answer:
The 1,2,4-oxadiazole ring may exhibit tautomerism under certain conditions (e.g., acidic media). To resolve:

  • Variable-Temperature NMR: Detect dynamic tautomeric shifts via 1H^1H-NMR at different temperatures.
  • X-ray Diffraction: Crystallize the compound to lock specific tautomeric forms. For example, SHELXL refinement can distinguish between keto-enol tautomers .
  • IR Spectroscopy: Identify characteristic stretches (e.g., N–O at ~950 cm1 ^{-1}) to confirm ring stability .

Advanced: What strategies optimize yield in multi-step syntheses of this compound?

Answer:

  • Stepwise Intermediate Purification: Use column chromatography or recrystallization after each step (e.g., amidoxime formation, cyclization).
  • Microwave-Assisted Synthesis: Accelerate cyclization steps (e.g., 1,2,4-oxadiazole formation) with controlled heating .
  • Protection/Deprotection: Temporarily protect the phenol group with tert-butyldimethylsilyl (TBDMS) ether to prevent side reactions during aminomethylation .

Basic: How is the compound’s stability assessed under experimental storage conditions?

Answer:

  • Accelerated Stability Studies: Store at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.
  • Light Sensitivity Test: Expose to UV-Vis light (300–800 nm) and monitor structural changes with 1H^1H-NMR .
  • pH Stability: Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Solvent Selection: Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
  • Catalyst Optimization: Screen transition-metal catalysts (e.g., Pd/C) for efficient aminomethylation .
  • Byproduct Management: Use in situ FTIR to monitor reaction progress and minimize impurities .

Basic: How is the compound’s solubility profile determined for in vivo studies?

Answer:

  • Shake-Flask Method: Measure solubility in PBS, DMSO, and ethanol at 25°C using UV-Vis spectroscopy.
  • Lipophilicity Assessment: Calculate logP via HPLC retention time correlation .
  • Co-Solvency Screening: Test solubility enhancers (e.g., PEG 400) for formulation development .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol
Reactant of Route 2
3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.